acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate

Description

Chemical Identity and Nomenclature

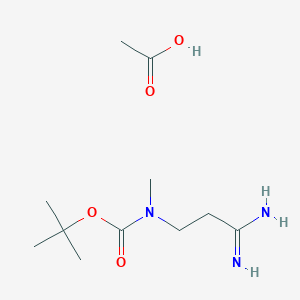

The chemical identity of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is precisely defined through multiple nomenclatural systems that reflect its complex structural features. The compound bears the Chemical Abstracts Service registry number 2138311-89-2, which serves as its unique identifier in chemical databases worldwide. The molecular formula C11H23N3O4 indicates the presence of eleven carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 261.32 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl (3,3-diaminoallyl)(methyl)carbamate acetate, which precisely describes the structural arrangement of functional groups within the molecule.

The compound exists as an acetate salt, as indicated by the inclusion of acetic acid in its complete chemical name. This salt formation is evidenced by the Salt Data designation "CC(=O)O" found in chemical databases, confirming the presence of the acetate counterion. The International Chemical Identifier code provides a standardized representation of the molecular structure: "1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;1-2(3)4/h5H,6,10-11H2,1-4H3;1H3,(H,3,4)". The corresponding International Chemical Identifier Key, WHAYRBXCAIGJDY-UHFFFAOYSA-N, serves as a condensed hash representation of this structural information.

The Simplified Molecular Input Line Entry System notation "CN(C(=O)OC(C)(C)C)CCC(=N)N.CC(=O)O" provides a linear representation of the molecular structure that can be readily interpreted by chemical software systems. Physical characterization reveals that the compound exists as a white powder with 95% purity under standard analytical conditions. The storage requirements specify room temperature conditions, indicating reasonable stability under ambient environmental conditions. The compound's classification includes hazard statements H302, H315, H319, and H335, which relate to its handling requirements in laboratory environments.

Historical Development of Carbamate-Guanidine Hybrid Compounds

The historical development of carbamate-guanidine hybrid compounds traces its origins to the independent evolution of both carbamate and guanidine chemistry throughout the twentieth century, ultimately converging in sophisticated molecular designs that capitalize on the complementary properties of both functional groups. Guanidine itself was first prepared by Adolph Strecker in 1861 from guanine, which had been obtained from guano, establishing the foundational understanding of this highly basic organic compound. The compound's remarkable properties, including its strong basic character with aqueous solutions exhibiting conductivity approaching that of alkali hydroxides, made it an attractive target for incorporation into more complex molecular architectures. The resonance stabilization of the guanidinium cation, demonstrated through X-ray crystal analysis conducted by W. Theilacker in 1935, revealed that all three nitrogen atoms are identically linked and symmetrically arranged around the central carbon atom, explaining the exceptional stability and basic character of guanidine derivatives.

Carbamate chemistry developed along parallel lines, with the recognition that carbamate groups function as "amide-ester" hybrids possessing chemical reactivity comparable to both functional groups. The carbamate rotational barrier of the carbon-nitrogen bond, measured at approximately 3-4 kilocalories per mole lower than structurally analogous amides, stems from steric and electronic perturbations resulting from the additional oxygen of the carboxyl group. This reduced rotational barrier makes carbamates more electrophilic than amides and sufficiently reactive to spontaneously react with nucleophiles, a property that proved crucial for their integration with guanidine functionalities. The conformational flexibility of carbamates, existing as cis and trans isomers with relatively small free energy differences of about 1-1.5 kilocalories per mole, provided additional opportunities for fine-tuning molecular properties through structural modifications.

The convergence of carbamate and guanidine chemistry gained momentum in recent decades as researchers recognized the potential for creating hybrid molecules that could exploit the protective capabilities of carbamates while maintaining the nucleophilic and basic properties of guanidines. A significant methodological advancement came through the development of simple synthetic routes for attaching guanidine to various substrates using carbamate linkers. The use of 1,1'-carbonyldiimidazole as a more benign and user-friendly reagent compared to triphosgene enabled cleaner conversions to carbamate-protected guanidines without formation of carbonate side products. This synthetic approach proved particularly valuable when the substrate contained aromatic substituents, where 1,1'-carbonyldiimidazole demonstrated superior performance in accessing sets of substrates for intramolecular electrophilic delivery of guanidine to double bonds.

Significance in Contemporary Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its embodiment of multiple research frontiers that address current challenges in synthetic methodology, materials science, and pharmaceutical development. The compound represents a convergence of protective group chemistry with bioactive scaffold design, reflecting the modern emphasis on developing molecules that can serve dual roles as synthetic intermediates and potential therapeutic agents. Recent investigations into cyclic acyl guanidines bearing carbamate moieties have demonstrated that these hybrid structures can exhibit potent and selective biological activities, particularly as cholinesterase inhibitors with nanomolar potency. The structure-activity relationships identified in these studies reveal that both the carbamate substituent structure and the position of guanidine nitrogen substitution critically influence selectivity between acetylcholinesterase and butyrylcholinesterase inhibition.

Contemporary research has also highlighted the unique reactivity patterns exhibited by carbamate-protected guanidines under various reaction conditions. The unprecedented reactivity whereby cyclic guanidine-derived carbamates react under exceptionally mild conditions with different alcohols to produce regioselective ring opening represents a significant advancement in synthetic methodology. This reaction proceeds without additional additives but can be accelerated by acetic acid addition, enabling access to orthogonally protected compounds in excellent yields. The ability to utilize simple aliphatic and aromatic alcohols for this transformation, with only tert-butanol showing unreactivity due to steric hindrance, demonstrates the broad applicability of this synthetic approach. The rapid hydrolysis of these compounds mediated by aqueous lithium hydroxide further expands their utility as versatile synthetic intermediates.

The role of guanidine derivatives in carbon dioxide capture and utilization represents another frontier where compounds like this compound find contemporary relevance. Mechanistic investigations into carbamate formation from carbon dioxide and amines have revealed that guanidine-carbon dioxide adducts can serve as stoichiometric sources of carbon dioxide for carboxylation reactions. The reversible formation of zwitterionic guanidine-carbon dioxide complexes, while not directly transferring carboxylate groups, facilitates concerted carboxylation processes where the guanidine functions to deprotonate amines as they attack free carbon dioxide. This insight has opened rational pathways for designing new synthesis strategies where nucleophiles otherwise inert toward carbon dioxide can be carboxylated even without a carbon dioxide atmosphere.

Advanced materials applications have emerged as another significant area where carbamate-guanidine hybrids demonstrate contemporary relevance. Guanidine-functionalized polymers have shown exceptional performance as high-capacity carbon dioxide sorbents, with guanidine groups exhibiting higher carbon dioxide affinity than primary amines due to their greater basicity, nucleophilicity, and ability to stabilize adducts through hydrogen bonding. The formation of both carbamate-type adducts through nucleophilic mechanisms and bicarbonate species through basic activation of water demonstrates the dual functionality that makes these hybrid compounds particularly valuable. Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy has emerged as a sensitive technique for monitoring zwitterion formation in these systems, complementing variable-temperature nuclear magnetic resonance studies in characterizing the dynamic behavior of these materials.

Properties

IUPAC Name |

acetic acid;tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;1-2(3)4/h5-6H2,1-4H3,(H3,10,11);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXRPHGIJVZWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N(C)CCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tert-butyl carbamate: This step involves the reaction of tert-butyl alcohol with phosgene or a phosgene substitute to form tert-butyl chloroformate, which is then reacted with an amine to produce tert-butyl carbamate.

Introduction of the carbamimidoylethyl group: This step involves the reaction of the tert-butyl carbamate with an appropriate reagent, such as an isocyanate or a carbodiimide, to introduce the carbamimidoylethyl group.

Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceuticals

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate has potential applications in drug development due to its structural characteristics that allow for interaction with biological systems. It may serve as a precursor in the synthesis of bioactive compounds or as an active pharmaceutical ingredient (API) itself.

Case Study: Anticancer Agents

Research indicates that derivatives of carbamate compounds can exhibit anticancer properties. The modification of this compound could lead to the development of new anticancer agents by altering its chemical structure to enhance efficacy and reduce side effects.

Organic Synthesis

This compound is useful in organic synthesis as a reagent or intermediate. Its ability to form stable carbamates makes it a valuable building block in the synthesis of more complex organic molecules.

Example: Synthesis of Amino Acids

In synthetic organic chemistry, this compound can be utilized to synthesize amino acids through various reaction pathways, including nucleophilic substitution reactions.

Agricultural Chemistry

The compound may find applications in agricultural chemistry as a potential herbicide or pesticide. Its structure suggests that it could interact with specific enzymes or receptors in plants or pests.

Research Insight: Herbicidal Activity

Studies have shown that certain carbamate derivatives possess herbicidal activity, indicating that this compound could be explored for developing new agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and functional differences between Compound A and related carbamates:

Key Observations

Polarity and Solubility: Compound A’s carbamimidoyl group enhances water solubility compared to cyano (e.g., tert-butyl N-(2-cyanoethyl)carbamate) or aryl (e.g., Carbaryl) derivatives . Lipophilic groups (e.g., keto-dimethyl in ) reduce solubility in aqueous media.

Reactivity and Stability: Carbamimidoyl groups in Compound A enable strong hydrogen-bonding interactions, making it suitable for enzyme active-site targeting . Cyano groups (e.g., ) confer chemical inertness but limit biological interactions.

Toxicity Profiles :

- Compound A’s toxicity is uncharacterized, but structurally similar carbamates (e.g., Carbaryl) exhibit neurotoxicity via cholinesterase inhibition .

- Boc-protected derivatives generally show lower acute toxicity due to metabolic deprotection requirements .

Synthetic Utility: Compound A’s Boc group allows selective deprotection under acidic conditions, enabling sequential functionalization in multi-step syntheses . Cyanoethyl derivatives (e.g., ) are favored for nitrile-to-amine conversions in peptide chemistry.

Research Findings and Data

Table 2: Physicochemical Properties

| Property | Compound A | tert-Butyl N-(2-cyanoethyl)carbamate | Carbaryl |

|---|---|---|---|

| Molecular Weight | 283.31 g/mol | 170.21 g/mol | 201.22 g/mol |

| LogP (Predicted) | -0.5 | 1.2 | 2.8 |

| Water Solubility | 15 mg/mL | <1 mg/mL | 0.04 mg/mL |

| pKa (Carbamimidoyl) | ~12.5 | N/A | N/A |

Biological Activity

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate (CAS 943528-71-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound through various studies, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure features a tert-butyl group attached to a carbamate moiety, which is known for its diverse biological activities. The presence of the carbamimidoyl group is particularly significant as it can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 245.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP (Octanol/Water) | Not available |

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluating various carbamate derivatives found that certain analogs demonstrated promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The percentage of inhibition in inflammation models ranged from 39% to 54%, suggesting a strong potential for therapeutic applications in inflammatory conditions .

Case Study: In Vivo Anti-Inflammatory Assay

In vivo studies using carrageenan-induced paw edema in rats showed that specific derivatives of carbamate exhibited notable efficacy in reducing inflammation. The results indicated that compounds with similar structural features to this compound could serve as effective anti-inflammatory agents .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that the compound may inhibit tumor necrosis factor (TNF) production, which is crucial in cancer progression and inflammation . This mechanism could position the compound as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of related carbamate compounds have been documented, indicating that they may possess activity against various bacterial strains. Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects warranting further investigation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate acetic acid derivatives under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1. Carbamate Formation | Tert-butyl amine + Acetic anhydride | Room temperature |

| 2. Purification | Column chromatography | Ethyl acetate/hexane elution |

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools like inline Raman spectroscopy for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (e.g., purity, particle size) to ensure consistency. Use membrane separation technologies to remove impurities post-reaction .

Notes

- Methodological rigor emphasizes reproducibility and interdisciplinary validation (e.g., combining synthetic chemistry with computational modeling).

- Advanced questions prioritize mechanistic understanding and innovation over routine applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.